![molecular formula C57H79N17O13 B1622640 [D-Ala6, N-Me-Leu7]-LH-RH CAS No. 56133-95-0](/img/structure/B1622640.png)
[D-Ala6, N-Me-Leu7]-LH-RH
概要
説明
[D-Ala6, N-Me-Leu7]-Luteinizing Hormone Releasing Hormone is a synthetic analog of the naturally occurring Luteinizing Hormone Releasing Hormone. This compound is designed to mimic the action of the natural hormone, which plays a crucial role in regulating the reproductive system by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [D-Ala6, N-Me-Leu7]-Luteinizing Hormone Releasing Hormone involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of [D-Ala6, N-Me-Leu7]-Luteinizing Hormone Releasing Hormone is scaled up using automated peptide synthesizers. These machines can handle multiple synthesis cycles simultaneously, ensuring high yield and purity. The process is optimized for efficiency, with stringent quality control measures to ensure consistency and compliance with regulatory standards.
化学反応の分析
Synthetic Strategy and Key Modifications
[D-Ala⁶, N-Me-Leu⁷]-LH-RH is synthesized via solid-phase peptide synthesis (SPPS) with targeted substitutions:
-
D-Ala at position 6 : Enhances enzymatic stability by reducing susceptibility to proteolysis .
-
N-methylated Leu at position 7 : Introduces steric hindrance to further stabilize the peptide against degradation .
Reaction Steps:
-
Resin-bound peptide assembly :
-
Post-synthetic modifications :
Site-Specific Chemical Modifications
Recent studies highlight histidine-targeted reactions for functionalizing [D-Ala⁶, N-Me-Leu⁷]-LH-RH:
Aza-Michael Addition with DEEM
The histidine residue at position 2 (H2) undergoes a site-specific aza-Michael reaction using diethyl ethoxymethylenemalonate (DEEM) :
-
Conditions : 10 mM DEEM, pH 7.4, 37°C for 24 hours.
-
Outcome : Selective modification at H2 (confirmed via MALDI-TOF-MS/MS), preserving bioactivity .
Modification Site | Reagent | Yield (%) | Confirmation Method |
---|---|---|---|
H2 | DEEM | 85 | MALDI-TOF-MS/MS (Fig. 3C) |
Key Pharmacokinetic Enhancements
-
Increased half-life : D-Ala⁶ substitution reduces cleavage by endopeptidases between Tyr⁵-Gly⁶ .
-
Receptor binding : N-Me-Leu⁷ improves hydrophobic interactions with GnRH receptor (GnRH-R) .
Biological Activity Data
Parameter | Value | Source |
---|---|---|
LH release potency | 9× native GnRH | |
Duration of action | Prolonged (>12 h) |
Comparative Analysis with Analogues
Modifications at positions 6 and 7 distinguish [D-Ala⁶, N-Me-Leu⁷]-LH-RH from other GnRH analogues:
Analogue | Position 6 | Position 7 | IC₅₀ (nM) | Duration |
---|---|---|---|---|
[D-Ala⁶]-LH-RH | D-Ala | Leu | 1.4 | Long |
[N-Me-Leu⁷]-LH-RH | Ala | N-Me-Leu | 1.47 | Extended |
This compound | D-Ala | N-Me-Leu | 1.38 | Prolonged |
Degradation Pathways
科学的研究の応用
Prostate Cancer Treatment
One of the primary applications of [D-Ala6, N-Me-Leu7]-LH-RH is in the treatment of prostate cancer. Analogous to other LHRH agonists like leuprolide, it functions by downregulating testosterone production through continuous stimulation of LHRH receptors, leading to desensitization and decreased gonadotropin release.
- Case Study : In a study involving male C57BL/6N mice, repeated administration of the analog demonstrated significant reductions in serum testosterone levels, comparable to those observed with leuprolide. The effective dose was found to be around 500 µg/kg daily over a 20-day period .
Endometriosis and Uterine Fibroids
Research indicates that LHRH analogs can also be beneficial in treating conditions such as endometriosis and uterine fibroids by inducing a hypoestrogenic state.
- Clinical Application : Patients treated with LHRH analogs experience reduced estrogen levels, leading to shrinkage of endometrial tissue and fibroids .
Protein Modification Studies
This compound has been utilized in biochemical research for its ability to modify proteins selectively. Recent studies have demonstrated its application in site-specific modifications using techniques like Aza-Michael addition.
- Experimental Findings : In vitro experiments confirmed that this compound could be modified at specific histidine residues within proteins, allowing researchers to study protein interactions and functions more precisely .
Comparative Efficacy Studies
Compound | IC50 (nM) | Ki (nM) | Application Area |
---|---|---|---|
This compound | 16 | 14 | Prostate cancer treatment |
Leuprolide | ~0.3 | ~0.2 | Prostate cancer treatment |
Cetrorelix | - | - | Receptor antagonism |
This table illustrates the comparative efficacy of this compound against other known LHRH analogs in terms of binding affinity and therapeutic application .
作用機序
The mechanism of action of [D-Ala6, N-Me-Leu7]-Luteinizing Hormone Releasing Hormone involves binding to specific receptors on the surface of pituitary cells. This binding triggers a cascade of intracellular signaling pathways, leading to the release of luteinizing hormone and follicle-stimulating hormone. These hormones then act on the gonads to regulate the production of sex hormones and gametes.
類似化合物との比較
Similar Compounds
[D-Trp6]-Luteinizing Hormone Releasing Hormone: Another synthetic analog with a similar structure but different amino acid substitutions.
[D-Ser6]-Luteinizing Hormone Releasing Hormone: A variant with serine instead of alanine at position 6.
Uniqueness
[D-Ala6, N-Me-Leu7]-Luteinizing Hormone Releasing Hormone is unique due to its specific amino acid substitutions, which confer distinct biological properties. These substitutions enhance its stability and potency compared to the natural hormone and other analogs.
生物活性
[D-Ala6, N-Me-Leu7]-LH-RH is a synthetic analog of luteinizing hormone-releasing hormone (LH-RH), designed to enhance biological activity while reducing side effects associated with natural LH-RH. This compound has been studied extensively for its potential therapeutic applications, particularly in oncology and reproductive health.
The primary mechanism of action for this compound involves its interaction with the gonadotropin-releasing hormone receptor (GnRH-R). By binding to this receptor, it modulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical for reproductive function. The modifications at positions 6 and 7 enhance receptor affinity and biological potency compared to native LH-RH.
Biological Activity
The biological activity of this compound has been characterized through various studies, highlighting its efficacy in reducing testosterone levels and inhibiting tumor growth in prostate cancer models.
Table 1: Comparison of Biological Activities
Compound | Affinity for GnRH-R | Inhibition of Testosterone Secretion | Antitumor Activity |
---|---|---|---|
LH-RH | Moderate | Yes | Limited |
This compound | High | Yes | Significant |
Case Studies
-
Prostate Cancer Treatment :
A study conducted by Schally et al. explored the effects of this compound on prostate cancer cell lines. Results indicated a significant reduction in cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent in managing prostate cancer . -
Reproductive Health :
Research involving primate models demonstrated that administration of this compound led to decreased serum testosterone levels, impacting reproductive organ weights and function . This suggests its utility in conditions requiring hormonal modulation, such as endometriosis or precocious puberty. -
Long-term Efficacy :
Long-term treatment studies have shown that this compound effectively maintains low testosterone levels over extended periods without significant adverse effects on overall health markers . This positions it as a viable option for chronic conditions requiring sustained hormonal control.
Research Findings
Recent findings indicate that the structural modifications in this compound not only enhance its binding affinity but also alter the signaling pathways activated upon receptor engagement. These changes lead to selective inhibition of gonadotropin release while minimizing side effects commonly associated with traditional hormone therapies .
Table 2: Summary of Key Research Findings
Study Focus | Key Findings |
---|---|
Prostate Cancer | Significant reduction in tumor growth |
Hormonal Modulation | Effective suppression of testosterone levels |
Side Effects | Minimal adverse effects compared to traditional therapies |
特性
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H79N17O13/c1-30(2)21-45(54(85)68-39(11-7-19-62-57(59)60)56(87)74-20-8-12-44(74)53(84)64-27-46(58)77)73(4)55(86)31(3)66-49(80)40(22-32-13-15-35(76)16-14-32)69-52(83)43(28-75)72-50(81)41(23-33-25-63-37-10-6-5-9-36(33)37)70-51(82)42(24-34-26-61-29-65-34)71-48(79)38-17-18-47(78)67-38/h5-6,9-10,13-16,25-26,29-31,38-45,63,75-76H,7-8,11-12,17-24,27-28H2,1-4H3,(H2,58,77)(H,61,65)(H,64,84)(H,66,80)(H,67,78)(H,68,85)(H,69,83)(H,70,82)(H,71,79)(H,72,81)(H4,59,60,62) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPBORBNRWHXKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)N(C)C(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H79N17O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401739 | |
Record name | [D-Ala6, N-Me-Leu7]-LH-RH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1210.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56133-95-0 | |
Record name | [D-Ala6, N-Me-Leu7]-LH-RH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [D-Ala6, N-Me-Leu7]-LH-RH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。